Evidence 1: (3S,4R)-Tofacitinib's Stereochemical Identity and Defined Purity Profile Differentiate it from Other Enantiomers and the API
The fundamental differentiation of (3S,4R)-Tofacitinib lies in its specific stereochemical configuration, which directly defines its utility as an impurity reference standard. While Tofacitinib API is the active (3R,4R) enantiomer, (3S,4R)-Tofacitinib is a distinct diastereomer and is designated 'Impurity B' . As a result, it is not a functional substitute for the API and cannot be used to study the drug's mechanism of action. Conversely, the API cannot serve as a reference standard for this impurity. The compound is supplied with detailed characterization data compliant with regulatory guidelines, often including a Certificate of Analysis (CoA) specifying purity (typically ≥96% or ≥98%) .
| Evidence Dimension | Stereochemical Identity and Purity Specification |
|---|---|
| Target Compound Data | (3S,4R)-Tofacitinib; Supplied with CoA, purity typically ≥96% or ≥98%. |
| Comparator Or Baseline | Tofacitinib API ((3R,4R)-Tofacitinib) and other enantiomers (e.g., (3R,4S)-Tofacitinib). |
| Quantified Difference | Unique (3S,4R) stereochemistry, distinct from the API's (3R,4R) configuration. |
| Conditions | Vendor technical datasheets and analytical standards documentation. |
Why This Matters
This stereochemical uniqueness makes (3S,4R)-Tofacitinib the essential and non-substitutable material for developing and validating methods to detect and quantify this specific impurity in Tofacitinib drug products.
